1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one is a synthetic compound belonging to the class of cathinones Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and are known for their stimulant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-(diethylamino)-5-methylpyridine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a stimulant or in the treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways in the body. It is known to inhibit the reuptake of monoamines such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system and the associated psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
Methylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one, known for its stimulant and empathogenic effects.
Ethylone: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one, similar to methylone but with slightly different pharmacological properties.
Butylone: 1-(1,3-Benzodioxol-5-yl)-2-(butylamino)propan-1-one, another cathinone derivative with stimulant effects
Uniqueness
1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other cathinones.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[6-(diethylamino)-5-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C13H20N2O/c1-5-12(16)11-8-10(4)13(14-9-11)15(6-2)7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
SEMKWFXASMDUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N(CC)CC |
Origin of Product |
United States |
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